molecular formula C4H5N3O B372064 4-Amino-6-hydroxypyrimidine CAS No. 1193-22-2

4-Amino-6-hydroxypyrimidine

Cat. No. B372064
CAS RN: 1193-22-2
M. Wt: 111.1g/mol
InChI Key: HFMLLTVIMFEQRE-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxypyrimidine is an organic compound with the empirical formula C4H5N3O . It has a molecular weight of 111.10 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-hydroxypyrimidine is represented by the SMILES string Nc1cc(O)ncn1 . The InChI key for this compound is HFMLLTVIMFEQRE-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Amino-6-hydroxypyrimidine are not available, pyrimidines are known to undergo a variety of reactions .


Physical And Chemical Properties Analysis

4-Amino-6-hydroxypyrimidine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Anticancer and Antimicrobial Activities

Research into compounds structurally related to 4-Amino-6-hydroxypyrimidine, such as hydroxypyridinone complexes with aluminum, has highlighted their potential in medical applications, including chelation therapy for metal overload conditions. These compounds are noted for their efficient metal-binding interactions, which suggest potential utility in detoxification processes and the treatment of diseases associated with metal ions (Santos, 2002).

Photodegradation and Environmental Applications

Studies on hydroxypyridines, hydroxyquinolines, and hydroxypyrimidines, including compounds with structural similarities to 4-Amino-6-hydroxypyrimidine, have explored their photodegradation under natural-like conditions. This research is crucial for understanding the environmental fate of these compounds and their derivatives, potentially leading to applications in environmental cleanup and pollution management (García & Amat-Guerri, 2005).

Bioactive Marker and Signaling Molecule Research

The study of bioactive compounds such as 4-Hydroxy-2,3-nonenal (HNE) provides insight into the biological activities of related molecules, including those with similar structures to 4-Amino-6-hydroxypyrimidine. Understanding the role of such compounds as signaling molecules or bioactive markers can inform research into their applications in cell function, differentiation, and disease treatment (Dianzani, Barrera, & Parola, 1999).

Novel Drug Synthesis and Pharmacogenetics

The exploration of novel drug synthesis, focusing on antifolate and fluoropyrimidine-based therapies, involves understanding the pharmacogenetics of enzymes like dihydrofolate reductase (DHFR). Research in this area, including studies on polymorphisms affecting drug metabolism, has implications for personalizing therapy and optimizing the effectiveness of treatments related to compounds like 4-Amino-6-hydroxypyrimidine (De Mattia & Toffoli, 2009).

Antioxidant Activity Analysis

The evaluation of antioxidant activities, applicable to a wide range of compounds including those structurally related to 4-Amino-6-hydroxypyrimidine, is critical for understanding their potential health benefits and applications in food engineering, medicine, and pharmacy. Various analytical methods, such as ORAC and FRAP assays, are used to determine the antioxidant capacity, offering insights into the therapeutic potential of these compounds (Munteanu & Apetrei, 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and avoiding ingestion and inhalation .

Future Directions

While specific future directions for 4-Amino-6-hydroxypyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-3-1-4(8)7-2-6-3/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFMLLTVIMFEQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152404
Record name 6-Amino-1H-pyrimidin-4-one
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-hydroxypyrimidine

CAS RN

1193-22-2
Record name 6-Amino-4(3H)-pyrimidinone
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Record name 6-Amino-1H-pyrimidin-4-one
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Record name 4-Amino-6-hydroxypyrimidine
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Record name 6-Amino-1H-pyrimidin-4-one
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